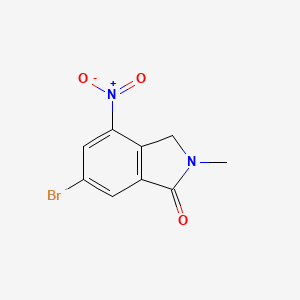

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one

Description

6-Bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is a substituted isoindolinone derivative characterized by a bromine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 4-position of the isoindole ring system.

Key structural features include:

- Core structure: A bicyclic isoindole ring fused with a lactam moiety.

- Substituents: Bromine (electron-withdrawing, meta-directing), methyl (electron-donating, steric influence), and nitro (electron-withdrawing, para-directing) groups, which collectively modulate electronic and steric properties.

Properties

Molecular Formula |

C9H7BrN2O3 |

|---|---|

Molecular Weight |

271.07 g/mol |

IUPAC Name |

6-bromo-2-methyl-4-nitro-3H-isoindol-1-one |

InChI |

InChI=1S/C9H7BrN2O3/c1-11-4-7-6(9(11)13)2-5(10)3-8(7)12(14)15/h2-3H,4H2,1H3 |

InChI Key |

RFTSJSKPQOWWCY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Bromo-2-methylisoindolin-1-one Core

The precursor 6-bromo-2-methylisoindolin-1-one is a key intermediate. Its synthesis is well-documented with the following representative method:

- Starting material: Methyl 4-bromo-2-(bromomethyl)benzoate.

- Step: Reaction with methylamine in tetrahydrofuran solvent.

- Conditions: Heating at 50–100 °C in a sealed tube for 12–18 hours.

- Outcome: Formation of 6-bromo-2-methylisoindolin-1-one in yields ranging from 68% to 71%.

This method involves nucleophilic substitution of the bromomethyl group by methylamine, followed by intramolecular cyclization to form the isoindolinone ring.

| Parameter | Details |

|---|---|

| Starting material | Methyl 4-bromo-2-(bromomethyl)benzoate |

| Reagent | Methylamine (2M in THF or MeOH) |

| Solvent | Tetrahydrofuran or Methanol |

| Temperature | 50–100 °C |

| Reaction time | 12–18 hours |

| Yield | 68–71% |

| Purification | Column chromatography (hexane/ethyl acetate) |

| Characterization | ^1H NMR, LC-MS |

This approach is supported by experimental data with detailed NMR and mass spectrometry confirming the structure.

Introduction of the Nitro Group at the 4-Position

The nitration step to obtain the 4-nitro derivative on the isoindolinone ring is more challenging due to regioselectivity and sensitivity of the isoindolinone core.

- Method: Electrophilic aromatic substitution using nitrating agents such as nitric acid or nitrating mixtures under controlled conditions.

- Conditions: Mild temperatures to avoid decomposition; often carried out in organic solvents or acidic media.

- Outcome: Selective nitration at the 4-position on the aromatic ring adjacent to the lactam moiety.

Research also indicates that organocatalytic asymmetric nitro-aldol initiated cascade reactions can be employed to introduce nitro substituents on isoindolinone frameworks, providing high yields and selectivity.

Bromination and Methylation Considerations

- Bromination at the 6-position is typically achieved by starting from brominated benzyl precursors or via electrophilic aromatic substitution using bromine or brominating reagents.

- Methylation at the 2-position is generally introduced via alkylation of the nitrogen or carbon adjacent to the lactam, often by using methylamine or methyl halides during ring closure steps.

Alternative Synthetic Routes

A patent describes a process involving:

- Reacting substituted benzoate derivatives with amines.

- Using Lewis acids such as aluminum chloride or boron tribromide for deprotection steps.

- Employing bases like triethylamine in organic solvents at elevated temperatures (~120 °C) to facilitate ring closure and substitution.

Another approach involves reduction, amidation, and ring closure starting from 3-bromophenylacetonitrile, although this is more relevant for tetrahydroisoquinoline derivatives rather than isoindolinones.

Data Tables Summarizing Key Preparation Parameters

Research Outcomes and Analysis

- The synthesis of the 6-bromo-2-methylisoindolin-1-one core is reproducible with moderate to good yields (68–71%) under relatively mild conditions.

- The nitration step to introduce the 4-nitro substituent requires optimized conditions to avoid side reactions, with organocatalytic methods offering promising selectivity and yield.

- Use of Lewis acids for deprotection and ring closure steps has been shown to be effective in related isoindolinone syntheses, suggesting applicability to this compound.

- Characterization data such as ^1H NMR, LC-MS, and FT-IR confirm the structure and purity of intermediates and final products.

- The synthetic routes are scalable and adaptable for pharmaceutical research applications, given the compound’s significance as a building block.

The preparation of 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one involves a multi-step synthesis starting from brominated benzyl esters, proceeding through methylamine-mediated cyclization to form the isoindolinone core, followed by selective nitration. The process benefits from controlled reaction conditions, use of suitable bases and Lewis acids, and purification techniques to achieve high purity and yield. Organocatalytic asymmetric methods provide advanced strategies for nitro group introduction with good selectivity. These methods are well-documented in patents and peer-reviewed literature, providing a robust foundation for further research and application.

Chemical Reactions Analysis

Substitution Reactions

-

Bromine at C(6) : Likely undergoes nucleophilic aromatic substitution (SₙAr) under basic or acidic conditions due to the electron-withdrawing nitro group at C(4). Example: Replacement of Br with nucleophiles (e.g., amines, alkoxides).

-

Nitro Group at C(4) : Reducible to an amine via catalytic hydrogenation or metal-based reductions, enabling subsequent acylation or alkylation .

Elimination Reactions

-

β-Elimination : Potential conversion of 2,3-dihydroisoindolin-1-ones to fully aromatic isoindoles under dehydrating conditions .

Functional Group Transformations

| Functional Group | Transformation | Conditions | Outcome |

|---|---|---|---|

| Nitro (C(4)) | Reduction | H₂/Pd-C, or Zn/HCl | Amine group |

| Bromine (C(6)) | Nucleophilic substitution | NaOH, heat | Substituted isoindolin-1-one |

| Methyl (C(2)) | Oxidation | KMnO₄, heat | Ketone formation |

Spectroscopic Data

-

¹H NMR : Key signals include:

-

Aromatic protons (δ 7.6–8.1 ppm, multiplets).

-

Methyl group (δ ~3.7 ppm, singlet).

-

Amide proton (if present, δ ~10 ppm, singlet).

-

-

HRMS : Confirm molecular formula (C₁₀H₉BrN₂O₃).

Mechanistic Insights

DFT studies (e.g., on analogous isoindolin-1-ones) reveal that substituent placement and base strength (e.g., K₂CO₃ vs. KOtBu) influence reaction pathways, including cyclization and rearrangement steps .

Scientific Research Applications

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methyl group contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related isoindolinone derivatives and their properties:

Key Comparative Analysis

Electronic Effects

- Bromine vs. Nitro Groups : Bromine (6-position) and nitro (4-position) in the target compound create an electron-deficient aromatic system, favoring electrophilic substitution at specific sites. In contrast, 5-bromo derivatives (e.g., 5-Bromo-2,3-dihydro-1H-isoindol-1-one) exhibit distinct electronic profiles due to differing substituent positions .

Biological Activity

6-Bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound belonging to the isoindolone class. Its unique structure, characterized by the presence of a bromine atom and a nitro group, has led to investigations into its biological activity, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrN2O3 |

| Molecular Weight | 271.07 g/mol |

| IUPAC Name | 6-bromo-2-methyl-4-nitro-3H-isoindol-1-one |

| CAS Number | 2452125-84-5 |

| Canonical SMILES | CN1CC2=C(C1=O)C=C(C=C2N+[O-])Br |

Antimicrobial Properties

Research indicates that 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one exhibits significant antimicrobial activity. A study compared its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 100 µg/mL |

| S. aureus | 50 µg/mL |

| K. pneumoniae | 75 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

The mechanism underlying its anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest .

Antiviral Properties

Emerging studies have suggested that this compound may possess antiviral properties as well, particularly against certain viral strains. The specific pathways and molecular targets involved are still under investigation, but initial findings indicate potential inhibition of viral replication .

The biological activity of 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as kinases and proteases.

- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Binding Affinity : Studies suggest that its binding affinity to specific receptors may be enhanced by the presence of the bromine atom .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study on Antimicrobial Activity : A recent study demonstrated that modified derivatives of this compound exhibited enhanced antibacterial properties compared to the parent molecule, suggesting avenues for further optimization .

- Case Study on Anticancer Activity : Another investigation reported that co-administration with established chemotherapeutics resulted in synergistic effects against resistant cancer cell lines, indicating a promising strategy for overcoming drug resistance .

Q & A

Q. What synthetic routes are recommended for 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one?

The compound can be synthesized via alkylation of substituted isoindol-1-one precursors using bromoacetylating agents. Methylation is typically achieved with methyl iodide under basic conditions (e.g., potassium carbonate), followed by nitration using a nitric acid-sulfuric acid mixture. Key intermediates should be validated via / NMR and HRMS to confirm regiochemistry and purity. Post-synthetic modifications, such as nitration, require careful temperature control to avoid over-oxidation .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (, ) for structural elucidation and substituent confirmation.

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- IR spectroscopy to identify nitro (1500–1350 cm) and carbonyl (1700–1650 cm) groups.

- HPLC-UV for purity assessment, especially in biological studies to rule out byproduct interference .

Q. How should stability and storage conditions be optimized?

Store the compound under inert gas (argon) at -20°C, protected from light and moisture. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC monitoring can detect degradation. The nitro group may sensitize the compound to thermal decomposition, necessitating controlled handling .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing. Use variable-temperature NMR to assess dynamic behavior and density functional theory (DFT) to model optimized geometries and predict NMR shifts. X-ray crystallography remains definitive for structural validation, as shown in studies of brominated isoindol-1-one derivatives .

Q. What strategies improve regioselectivity during nitration in the presence of bromo and methyl groups?

Regioselectivity is governed by electronic and steric effects. Introduce temporary directing groups (e.g., acetyl) to steer nitration to the desired position. Post-functionalization removal via hydrolysis or reduction ensures the target structure. Computational tools like Fukui indices predict reactive sites, guiding reagent choice (e.g., HNO/HSO vs. AcONO) .

Q. How does the electronic environment influence photophysical properties?

The electron-withdrawing nitro group and bromine substituent reduce π-electron density, red-shifting UV-Vis absorption. Time-dependent DFT (TD-DFT) calculations correlate experimental spectra with electronic transitions. Studies on zinc complexes with brominated ligands demonstrate similar redshift trends due to substituent effects .

Q. What in silico methods predict environmental fate and biodegradation pathways?

Use EPI Suite to estimate physicochemical properties (logP, biodegradation half-life) and molecular docking with nitroreductases to identify potential metabolites. Combine with quantitative structure-activity relationship (QSAR) models to assess ecotoxicity. Environmental persistence studies emphasize the need for metabolite tracking in soil and water systems .

Q. How to troubleshoot low yields in the cyclization step of isoindol-1-one synthesis?

Optimize using design of experiments (DOE) to test variables (temperature, solvent, catalyst). High-boiling solvents (e.g., DMF) and acid/base catalysts (p-TsOH or DBU) enhance cyclization efficiency. Monitor intermediates via in situ IR or TLC to identify stagnation points. Catalytic systems from indole alkylation studies may be adapted .

Q. What mechanistic insights explain reactivity in palladium-catalyzed cross-couplings?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. DFT studies reveal steric hindrance from the methyl group slows oxidative addition. Bulky ligands (e.g., SPhos) improve coupling efficiency with aryl boronic acids. Kinetic studies on bromoindole analogs support this steric-electronic interplay .

Q. How to design a structure-activity relationship (SAR) study targeting the nitro group?

Synthesize analogs with nitro replacements (e.g., cyano, sulfonyl) and evaluate bioactivity (e.g., IC in enzyme assays). Comparative molecular field analysis (CoMFA) correlates substituent electronic parameters (Hammett σ) with activity. Prior SAR on nitro-substituted kinase inhibitors highlights the importance of electron-withdrawing groups for target binding .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting data using complementary techniques (e.g., X-ray for structure, DFT for NMR shifts).

- Experimental Design : Follow randomized block designs for biological assays to minimize bias, as demonstrated in phenolic compound studies .

- Advanced Instrumentation : Single-crystal X-ray diffraction () and HRMS are critical for unambiguous characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.